o-Desmethyl ranolazine is a significant metabolite of ranolazine, a drug primarily used for the treatment of chronic angina. Ranolazine itself is known for its ability to modify myocardial metabolism and improve cardiac efficiency without significantly affecting heart rate or blood pressure. The compound o-desmethyl ranolazine is formed through the metabolic processes involving the N-dealkylation of ranolazine, making it an important subject of study in pharmacology and toxicology.
o-Desmethyl ranolazine can be classified as a pharmaceutical metabolite. It is derived from ranolazine, which is categorized under antianginal agents. The chemical structure of o-desmethyl ranolazine reflects its derivation from ranolazine, with specific modifications that influence its pharmacokinetic properties.
The synthesis of o-desmethyl ranolazine typically occurs through metabolic processes in the liver, specifically via cytochrome P450 enzymes. This process involves the removal of a methyl group from the nitrogen atom in the ranolazine structure.
The metabolic pathway leading to the formation of o-desmethyl ranolazine includes:
The molecular formula for o-desmethyl ranolazine is . Its structure can be visualized as a modification of the original ranolazine structure, retaining the core functionality while lacking one methyl group.
o-Desmethyl ranolazine participates in several biochemical reactions:
Analytical methods such as derivative spectrophotometry have been developed to assess the stability and degradation pathways of both ranolazine and its metabolites, including o-desmethyl ranolazine. These methods help elucidate the kinetics of degradation under different environmental conditions.
The mechanism of action for o-desmethyl ranolazine is closely linked to its parent compound. It primarily acts by:
Relevant analyses have shown that the compound's physical properties can influence its bioavailability and therapeutic efficacy.
o-Desmethyl ranolazine has several applications in scientific research:
Research continues into the therapeutic implications of o-desmethyl ranolazine, particularly concerning its role within cardiovascular pharmacotherapy.
Ranolazine undergoes extensive hepatic biotransformation, primarily mediated by cytochrome P450 (CYP) enzymes. Over 100 metabolites have been identified in urine and 40+ in plasma, with CYP3A4 responsible for >95% of the metabolic clearance and CYP2D6 contributing minimally [1] [6] [7]. The major pathways include:
Table 1: Quantitative Contribution of Major Ranolazine Metabolites
Metabolite | Metabolic Pathway | Relative AUC (% of Parent Drug) |
---|---|---|
o-Desmethyl ranolazine | O-Demethylation | >10% |
Hydroxyranolazine | Oxidation | 5-10% |
N-Desalkyl ranolazine | Piperazine hydrolysis | <5% |
o-Desmethyl ranolazine is a primary pharmacologically active metabolite, achieving plasma concentrations ~30-50% of ranolazine at steady state. It is formed via demethylation of the 2-methoxyphenoxy moiety, a reaction entirely dependent on CYP3A activity [6] [8]. The metabolite retains structural similarity to the parent drug, differing only by the absence of a methyl group on the aromatic ether (molecular formula: C₂₃H₃₁N₃O₄ vs. ranolazine’s C₂₄H₃₃N₃O₄) [2] [8].
Pharmacological Role
Though less potent than ranolazine, o-desmethyl ranolazine exhibits moderate late sodium current (INa) inhibition (30-50% of ranolazine’s potency) and weak IKr potassium channel blockade. This activity contributes to ranolazine’s anti-ischemic effects without significantly affecting heart rate or blood pressure [1] [6]. Crucially, it does not independently prolong the QT interval at typical therapeutic concentrations but may augment ranolazine’s QT effects at high exposures [1] [5].
Toxicological Implications
o-Desmethyl ranolazine accumulates disproportionately in overdose scenarios due to saturation of elimination pathways. In a fatal ranolazine overdose (cardiac blood: 19.5 µg/mL), its concentration reached 10.7 µg/mL in cardiac blood and exhibited marked tissue redistribution:
Table 2: Post-Mortem Distribution in a Fatal Overdose Case
Matrix | Ranolazine (µg/mL) | o-Desmethyl Ranolazine (µg/mL) |
---|---|---|
Cardiac Blood | 19.5 | 10.7 |
Femoral Blood | 12.3 | 9.6 |
Bile | 0.87 | 11,103 |
Vitreous Humor | 15.4 | 11.4 |
This redistribution pattern confirms o-desmethyl ranolazine as a forensic biomarker for ranolazine intoxication. Its accumulation in bile suggests enterohepatic recirculation may prolong toxicity, while vitreous humor levels provide corroborative evidence of systemic exposure [5].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5